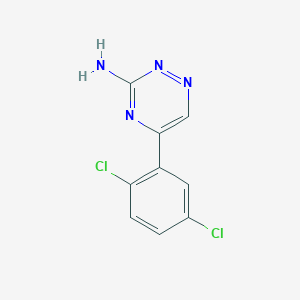

5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine

Beschreibung

Eigenschaften

IUPAC Name |

5-(2,5-dichlorophenyl)-1,2,4-triazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N4/c10-5-1-2-7(11)6(3-5)8-4-13-15-9(12)14-8/h1-4H,(H2,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPJNRNMMDWCBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=CN=NC(=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Detailed Preparation Methods

Cyclization of 2-(2,5-Dichlorophenyl)-2-(aminoguanidine)acetonitrile

A common industrially scalable approach involves the cyclization of 2-(2,5-dichlorophenyl)-2-(aminoguanidine)acetonitrile in methanol under reflux conditions to yield the target triazin-3-amine compound.

-

- A suspension of the aminoguanidine acetonitrile derivative (e.g., 10 g, 0.039 mol) is refluxed in methanol (approx. 180 mL) for 1–2 hours until a clear solution forms.

- Activated carbon is added (0.2 g) to the hot solution and stirred at 63–65°C for 15 minutes to remove impurities.

- The mixture is filtered hot through celite.

- The filtrate is refluxed for an extended period (about 15 hours) to complete cyclization.

- After cooling to 10°C, the solid product is filtered, washed with chilled methanol, and dried under vacuum at 70–75°C.

-

- Yields range from 80% to 86% depending on reaction conditions (neutral, acidic, or basic).

- High purity (>97% by HPLC) is achieved with minimal impurities.

| Condition | Additive | Yield (%) | Notes |

|---|---|---|---|

| Neutral | None | 84 | High purity, minimal impurities |

| Basic | 0.1 N NaOH (few drops) | 86 | Slightly higher yield |

| Acidic | Sulfuric acid (few drops) | 80 | Slightly lower yield |

This method avoids formation of side impurities by controlling pH and reaction time, and charcoal treatment reduces solvent use and purification steps.

Alternative Synthetic Routes

Amidation and Carboxylic Acid Intermediates

Another approach involves multi-step synthesis starting from substituted anilines:

- Preparation of substituted acetanilides by reacting substituted anilines with acetic anhydride.

- Conversion to 2-chloroquinoline-3-carbaldehydes via Vilsmeier-Haack reaction using dimethylformamide and phosphoryl chloride.

- Oxidation to 2-chloroquinoline-3-carboxylic acids.

- Coupling of these acids with Lamotrigine (6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine) in the presence of dicyclohexylcarbodiimide (DCC) and a phase transfer catalyst (tetrabutylammonium bromide) at 90°C to yield amide derivatives.

This method is more complex and tailored for preparing substituted derivatives rather than the simple 5-(2,5-dichlorophenyl)-1,2,4-triazin-3-amine itself.

Reaction Monitoring and Characterization

- Monitoring: High-performance liquid chromatography (HPLC) is used to track reaction progress and purity.

- Characterization: The compounds are characterized by infrared spectroscopy (IR), proton nuclear magnetic resonance (^1H NMR), and mass spectrometry (MS).

- Purification: Recrystallization from solvents like ethanol or isopropanol is standard to obtain high purity solids.

Summary Table of Preparation Conditions and Outcomes

| Step/Condition | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Cyclization in methanol (neutral) | 2-(2,5-dichlorophenyl)-2-(aminoguanidine)acetonitrile, reflux, 15 h | 84 | >97 | Activated carbon treatment |

| Cyclization in methanol (basic) | Same as above + 0.1 N NaOH (few drops) | 86 | >97 | Slightly improved yield |

| Cyclization in methanol (acidic) | Same as above + sulfuric acid (few drops) | 80 | >97 | Slightly lower yield |

| Multi-step amidation and coupling | Substituted aniline → acetanilide → quinoline carboxylic acid + Lamotrigine + DCC, 90°C | Variable | High | Used for amide derivatives |

Research Findings and Industrial Relevance

- The cyclization method in methanol is favored for industrial production due to its simplicity, scalability, and high purity yields.

- Charcoal treatment during reaction reduces impurities and solvent consumption, simplifying downstream purification.

- Controlling pH during cyclization affects yield and impurity profile, with neutral or slightly basic conditions preferred.

- The multi-step amidation route is valuable for synthesizing complex derivatives but is less direct for the target compound.

- Analytical techniques confirm the structural integrity and high purity of the final product, essential for pharmaceutical applications.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The triazine ring can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used in substitution reactions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the triazine ring.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazine derivatives, while oxidation and reduction reactions can lead to the formation of different triazine-based compounds.

Wissenschaftliche Forschungsanwendungen

5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,5-Dichlorophenyl Isocyanate

- 2,5-Dichlorophenyl Acetonitrile

- 2,5-Dichlorophenyl Piperazine Dihydrochloride

Uniqueness

5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine is unique due to its specific triazine structure and the presence of the dichlorophenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biologische Aktivität

5-(2,5-Dichlorophenyl)-1,2,4-triazin-3-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on diverse scientific literature, highlighting its synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound involves various methods that typically include nucleophilic substitution reactions. The compound features a triazine ring structure, which is known for its versatility in biological applications. Research indicates that derivatives of triazine compounds often exhibit significant biological activities due to their ability to interact with biological macromolecules.

Antimicrobial Activity

Studies have demonstrated that this compound possesses notable antimicrobial properties. In vitro tests have shown effectiveness against a range of bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Notably, it has shown significant cytotoxic effects against breast cancer cell lines MCF-7 and MDA-MB-231. The following table summarizes the IC50 values observed in these studies:

| Cell Line | IC50 (µM) | Reference Drug (Chlorambucil) IC50 (µM) |

|---|---|---|

| MCF-7 | 42 | 58 |

| MDA-MB-231 | 132 | 58 |

The compound exhibited a dose-dependent inhibition of cell growth, indicating its potential as a therapeutic agent in oncology .

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act through the following mechanisms:

- Inhibition of DNA Synthesis : The compound appears to inhibit DNA biosynthesis in cancer cells by interfering with thymidine incorporation.

- Interaction with Receptors : Molecular docking studies indicate that it may bind to estrogen receptors and other targets involved in cell proliferation .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Breast Cancer Model : In a study involving mice implanted with MCF-7 cells, treatment with the compound resulted in a significant reduction in tumor size compared to controls.

- Bacterial Infection Model : In vivo studies demonstrated that administration of the compound significantly reduced bacterial load in infected mice models compared to untreated groups.

These findings underscore the potential therapeutic applications of this compound in both cancer treatment and infection control .

Q & A

Q. How can AI-driven platforms accelerate the discovery of derivatives with enhanced properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.